2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol
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Overview
Description
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol is a complex organic compound with a unique structure that includes a chloro group, a tert-butylamino group, a hydroxyl group, and a methoxy group attached to a benzenemethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzenemethanol derivative.
Chlorination: Introduction of the chloro group is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The tert-butylamino group is introduced via nucleophilic substitution reactions using tert-butylamine.
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through hydroxylation and methoxylation reactions using appropriate reagents such as methanol and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-benzenemethanol
- 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxybenzenemethanol
Uniqueness
2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the chloro and tert-butylamino groups makes it a versatile compound for various applications.
Properties
CAS No. |
62818-96-6 |
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Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-5-chloro-2-methoxyphenol |
InChI |
InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-11(17)8-5-12(18-4)10(16)6-9(8)14/h5-6,11,15-17H,7H2,1-4H3 |
InChI Key |
DNZDDIZAJAYCGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1Cl)O)OC)O |
Origin of Product |
United States |
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